molecular formula C12H19N B3057306 2,4-Bis(propan-2-yl)aniline CAS No. 79069-41-3

2,4-Bis(propan-2-yl)aniline

Cat. No.: B3057306
CAS No.: 79069-41-3
M. Wt: 177.29 g/mol
InChI Key: ZPDPRPHPYMTWMA-UHFFFAOYSA-N
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Description

2,4-Bis(propan-2-yl)aniline, also known as 2,6-Diisopropylaniline, is an organic compound with the molecular formula C12H19N. It is an aromatic amine characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 4 positions. This compound is a colorless to yellow liquid and is widely used as an intermediate in the synthesis of various chemicals, including plastics, dyes, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Bis(propan-2-yl)aniline can be synthesized through the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of isopropyl halides to introduce the isopropyl groups at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Bis(propan-2-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered ligands and catalysts, as well as in the development of pharmaceuticals with specific activity profiles .

Properties

IUPAC Name

2,4-di(propan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDPRPHPYMTWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508868
Record name 2,4-Di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79069-41-3
Record name 2,4-Di(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mossey Tin (22 g, 184.5 mmol) was added to a solution of Intermediate 32 (25 g, 120 mmol), followed by conc. HCl (150 mL). After heating at 100° C. for 1 hour, acetic acid (50 mL) was added to the mixture and it was heated for another 30 minutes. After stirring at room temperature overnight, the reaction mixture was diluted with ether (500 mL), washed with water (50 mL) and transferred to a 500 mL beaker. Solid potassium carbonate was carefully added until all acids were quenched (˜80 g). The mixture was then extracted with ether (3×100 mL), washed with brine (1×20 mL), dried (Na2SO4) and concentrated to give the title compound in a crude form as a brown oil that was taken to the next step without further purification:
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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